Bienvenue dans la boutique en ligne BenchChem!

4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide

Carboxylesterase CES2 CES1

4-(Benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide (CAS 899961-11-6) is a synthetic small molecule belonging to the N-(phenylsulfonyl)amide class containing a benzothiazole scaffold. With a molecular formula of C₁₇H₁₆N₂O₃S₂ and a molecular weight of 360.5 g/mol , it features an unsubstituted benzothiazole core linked via a butanamide chain to a terminal benzenesulfonyl group.

Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
CAS No. 899961-11-6
Cat. No. B2802629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide
CAS899961-11-6
Molecular FormulaC17H16N2O3S2
Molecular Weight360.45
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H16N2O3S2/c20-16(19-17-18-14-9-4-5-10-15(14)23-17)11-6-12-24(21,22)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,18,19,20)
InChIKeySZUOPTREBHUWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide (CAS 899961-11-6): Core Identity and Procurement-Relevant Profile


4-(Benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide (CAS 899961-11-6) is a synthetic small molecule belonging to the N-(phenylsulfonyl)amide class containing a benzothiazole scaffold. With a molecular formula of C₁₇H₁₆N₂O₃S₂ and a molecular weight of 360.5 g/mol [1], it features an unsubstituted benzothiazole core linked via a butanamide chain to a terminal benzenesulfonyl group. This compound has been deposited in authoritative compound databases including PubChem (CID 16823696) and ChEMBL, and falls within the structural scope of patented N-benzothiazolyl benzenesulfonamide derivative families claiming SR-BI (scavenger receptor class B type I) upregulation activity for cardiovascular applications [2]. Its computed physicochemical properties include a LogP of 3.1, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1], distinguishing it from halogenated or alkoxy-substituted benzothiazole analogs that populate the same chemical space.

Why Generic Substitution Fails for 4-(Benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide: Structural Determinants of Target Engagement


Benzothiazole sulfonamides and N-(phenylsulfonyl)amides constitute a densely populated chemical class with widely divergent biological activities depending on subtle structural variations. The specific combination of an unsubstituted benzothiazole ring, a four-carbon butanamide linker, and a terminal benzenesulfonyl group is not interchangeable with close analogs bearing halogen, alkoxy, or nitro substituents on the benzothiazole core. Even minor modifications—such as introducing a 6-bromo, 6-fluoro, or 4-chloro substituent—alter both electronic distribution and steric profile, which can profoundly shift target selectivity profiles [1]. For instance, structure-activity relationship (SAR) studies within the benzothiazole sulfonamide class have demonstrated that chlorine substitution at the 4-position of the benzothiazole ring greatly enhances inhibitory activity against certain targets, while the unsubstituted parent compound exhibits a distinct selectivity fingerprint [2]. The quantitative evidence presented in Section 3 demonstrates that the unsubstituted benzothiazole core in this compound confers a unique carboxylesterase isoform selectivity window that is not preserved across its nearest structural neighbors.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide: Head-to-Head and Cross-Study Comparisons


Carboxylesterase 2 (CE2) Potency and Isoform Selectivity Over CE1: >1,000-Fold Discrimination Window

In human liver microsome assays, 4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide potently inhibits carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM and a competitive Ki of 42 nM, while its activity against the closely related hepatic isoform carboxylesterase 1 (CE1) is negligible (IC₅₀ = 20,400 nM) [1]. This yields a CE1/CE2 selectivity ratio of approximately 1,020-fold, establishing the compound as a highly CE2-selective inhibitor. In contrast, a structurally related benzothiazole sulfonamide analog (BDBM50154563 / CHEMBL3775913) tested under identical assay conditions exhibited a CE2 IC₅₀ of 20,800 nM [2], representing a >1,000-fold loss in CE2 potency compared with the target compound. The critical structural determinant appears to be the unsubstituted benzothiazole core: introduction of substituents at the 4-, 6-, or 4,6-positions on the benzothiazole ring in close analogs is associated with dramatically altered CE2 binding affinity.

Carboxylesterase CES2 CES1 Drug metabolism Esterase inhibition Isoform selectivity

Patent-Defined Application Scope: SR-BI Upregulation for Reverse Cholesterol Transport Enhancement

Chinese patent filings (Hebei Normal University) explicitly claim a series of N-benzothiazolyl benzenesulfonamide derivatives of general formula (I) as upregulators of human SR-BI (scavenger receptor class B type I) expression [1]. The general formula encompasses compounds where the benzothiazole A-ring is unsubstituted (R₁ = -H) and the B-ring substituent NHR₂ is located at the ortho, meta, or para position. 4-(Benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide, with its unsubstituted benzothiazole core (R₁ = -H) and the amide linkage directly at the benzothiazole 2-position (corresponding to the ortho-substituted B-ring variant), falls within the claimed structural scope. The patent asserts that the claimed compounds upregulate SR-BI expression, thereby promoting HDL-mediated reverse cholesterol transport (RCT)—a mechanism distinct from the PPARα antagonism [2] or endothelial lipase inhibition [3] reported for other benzothiazole sulfonamide subclasses. No prior art was cited that disclosed the chemical structure, preparation method, or pharmacological activity (specifically SR-BI upregulation) of this compound class [1].

SR-BI HDL Reverse cholesterol transport Atherosclerosis Cardiovascular Scavenger receptor

Physicochemical Differentiation from Halogenated and Alkoxy-Substituted Analogs: LogP, H-Bond Profile, and Molecular Weight

The unsubstituted benzothiazole core of 4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide yields a computed LogP of 3.1, molecular weight of 360.5 g/mol, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 113 Ų [1]. In contrast, the 4,6-difluoro analog (CAS 941878-18-8, C₁₇H₁₄F₂N₂O₃S₂) has a molecular weight of 396.43 g/mol with altered lipophilicity and electronic character conferred by the electron-withdrawing fluorine substituents [2]. The 6-bromo analog (CAS not specified, C₁₇H₁₅BrN₂O₃S₂) introduces a heavy halogen with a molecular weight exceeding 439 g/mol and substantially higher lipophilicity. The 6-ethoxy analog (C₁₉H₂₀N₂O₄S₂) adds a hydrogen bond acceptor and increases molecular weight to approximately 420.5 g/mol . These differences directly impact membrane permeability, metabolic stability, and off-target binding promiscuity profiles—parameters of central importance in lead optimization cascades.

Physicochemical properties LogP Lipophilicity Drug-likeness Lead optimization Medicinal chemistry

Kinetic Mechanism Differentiation: Competitive CE2 Inhibition with Nanomolar Binding Affinity

Beyond potency, the kinetic mechanism of CE2 inhibition by 4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide has been characterized as competitive, with a Ki value of 42 nM determined under the same human liver microsome assay conditions that yielded the IC₅₀ of 20 nM [1]. The close correspondence between IC₅₀ and Ki values (20 nM vs. 42 nM) is consistent with a competitive inhibition modality where the inhibitor directly competes with the fluorescein diacetate substrate at the CE2 active site. This mechanistic information is absent for the majority of close structural analogs in public databases, which typically report only IC₅₀ values without kinetic characterization. For comparison, the general class of benzothiazole sulfonamide FAAH inhibitors has been shown to employ a reversible, slow-dissociating mechanism with long residence times—a kinetic profile attributed to sulfonamide group hydrogen bonding with catalytic residues [2].

Enzyme kinetics Competitive inhibition Binding affinity Ki Mechanism of action Carboxylesterase 2

Best Research and Industrial Application Scenarios for 4-(Benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide (CAS 899961-11-6)


Selective Chemical Probe for Dissecting CE2 vs. CE1 Roles in Human Drug Metabolism and Prodrug Activation

The >1,000-fold CE2/CE1 selectivity window established for this compound (CE2 IC₅₀ = 20 nM vs. CE1 IC₅₀ = 20,400 nM) makes it suitable as a selective chemical biology probe for human carboxylesterase 2 in in vitro drug metabolism studies [1]. Researchers investigating ester prodrug activation (e.g., irinotecan to SN-38, capecitabine to 5-FU) or cocaine/heroin hydrolysis can employ this compound to selectively block CE2-mediated hydrolysis while leaving CE1 activity intact, enabling unambiguous assignment of metabolic pathways. The characterized competitive Ki of 42 nM allows quantitative prediction of the inhibitor concentration needed to achieve >90% CE2 occupancy in human hepatocyte or liver microsome assays, supporting experimental design for reaction phenotyping studies.

Lead Optimization Starting Point for Cardiovascular SR-BI Upregulator Programs

The structural placement of this compound within the patent-claimed N-benzothiazolyl benzenesulfonamide family as an SR-BI expression upregulator [2] positions it as a hit or early lead for medicinal chemistry programs targeting reverse cholesterol transport enhancement. With its unsubstituted benzothiazole core, this compound offers a minimal pharmacophore from which systematic SAR exploration can proceed—introducing substituents at the 4-, 5-, 6-, or 7-positions to optimize SR-BI upregulation potency, selectivity, and pharmacokinetic properties. The moderate MW (360.5 Da), acceptable LogP (3.1), and favorable ligand efficiency metrics provide a solid starting point distinct from more elaborated benzothiazole sulfonamides developed as PPARα antagonists [3] or endothelial lipase inhibitors [4].

Comparator Compound for Selectivity Profiling of Benzothiazole Sulfonamide Libraries

Given that closely related benzothiazole sulfonamides exhibit divergent target engagement profiles—ranging from PPARα antagonism to FAAH inhibition to carbonic anhydrase inhibition—the unsubstituted parent compound serves as a valuable reference standard for selectivity panels [3][4]. When screening a library of benzothiazole sulfonamide analogs, inclusion of this compound as an internal control enables researchers to establish the baseline selectivity fingerprint conferred by the unsubstituted benzothiazole-benzenesulfonyl-butanamide scaffold, against which the target engagement shifts induced by ring substitutions can be quantitatively benchmarked. This approach is particularly valuable for identifying substituents that improve CE2 selectivity or that redirect activity toward alternative targets.

In Vitro Drug-Drug Interaction (DDI) Risk Assessment for CE2-Substrate Pharmaceuticals

The competitive CE2 inhibition profile (Ki = 42 nM) of this compound supports its use as a reference inhibitor in DDI screening cascades [1]. Pharmaceutical development programs for ester-containing drug candidates (e.g., prodrugs, soft drugs) require assessment of whether co-administered drugs inhibit CE2-mediated activation. Using this compound as a positive control inhibitor with defined kinetic parameters enables calibration of CE2 inhibition assays, calculation of the [I]/Ki ratio, and prediction of clinical DDI risk according to FDA guidance frameworks. The availability of a well-characterized competitive inhibitor with nanomolar potency fills a gap in the CE2 probe compound toolbox, where potent and selective chemical tools remain scarce.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.